REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)([CH3:3])[CH3:2].[Li+].[S:9]1[CH:14]=[CH:13][NH:12][C:11](=[O:15])[CH2:10]1.BrC(C)C.O>O1CCCC1>[CH:1]([CH:10]1[C:11](=[O:15])[NH:12][CH:13]=[CH:14][S:9]1)([CH3:3])[CH3:2] |f:0.1|
|
Name
|
|
Quantity
|
10.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CC(NC=C1)=O
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for two days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue is purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1SC=CNC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |